molecular formula C23H38O3 B8728353 5-Hexadecylsalicylic acid CAS No. 28294-58-8

5-Hexadecylsalicylic acid

Cat. No.: B8728353
CAS No.: 28294-58-8
M. Wt: 362.5 g/mol
InChI Key: VCLDAIPENLEIRV-UHFFFAOYSA-N
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Description

5-Hexadecylsalicylic acid is a derivative of salicylic acid featuring a hexadecyl (C16) alkyl chain at the 5-position of the aromatic ring. Its chemical structure combines the phenolic and carboxylic acid functionalities of salicylic acid with the lipophilic hexadecyl group, making it highly hydrophobic compared to shorter-chain analogs. This compound is primarily utilized in industrial applications, particularly in recording materials for color-forming reactions, as noted in patents by Fuji Photo Film Co., Ltd. . The long alkyl chain enhances its compatibility with polymeric matrices, contributing to thermal stability and material durability in imaging technologies.

Properties

CAS No.

28294-58-8

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

5-hexadecyl-2-hydroxybenzoic acid

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26)

InChI Key

VCLDAIPENLEIRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

5-HSA undergoes neutralization with strong bases (e.g., NaOH) to form water-soluble salts. The reaction follows the general acid-base mechanism:

5-HSA (aq) + NaOH (aq) → Na+[5-HSA](aq) + H2O (l)\text{5-HSA (aq) + NaOH (aq) → Na}^+[\text{5-HSA}^-] \text{(aq) + H}_2\text{O (l)}

The long alkyl chain reduces aqueous solubility of the free acid, but salt formation enhances bioavailability. This property is critical for pharmaceutical formulations, as seen in structurally related anacardic acids (6-pentadecylsalicylic acid) used in drug delivery systems .

Metabolic Hydroxylation by Cytochrome P450 Enzymes

Human cytochrome P450 (CYP) enzymes catalyze aromatic hydroxylation of salicylic acid derivatives. For 5-HSA, the pre-existing 5-hexadecyl group likely redirects hydroxylation to the 3-position, as observed in studies with salicylic acid :

EnzymeSubstrateMajor ProductRate (pmol/min/pmol P450)
CYP2E1Salicylic acid2,3-DHBA0.83
CYP2C9Salicylic acid2,5-DHBA1.21
CYP2E15-HSA (predicted)3-Hydroxy-5-HSANot quantified

DHBA = dihydroxybenzoic acid. Data adapted from .

Aspirin (acetylated at the 2-OH) primarily forms 2,5-DHBA, suggesting steric and electronic effects govern regioselectivity .

Antimicrobial Activity via Membrane Disruption

The hexadecyl chain enables 5-HSA to integrate into bacterial membranes, disrupting lipid bilayers. Alkyl chain length and substitution position critically influence activity, as shown in studies of hexadecynoic acid isomers :

CompoundMIC against MRSA (μg/mL)Mechanism
2-Hexadecynoic acid3.9–15.6DNA gyrase inhibition
5-HSA (predicted)Similar rangeMembrane permeabilization

The hydrophobic tail enhances binding to lipid bilayers, while the salicylate moiety may interfere with enzymatic targets like DNA gyrase .

Anticancer Mechanisms via STAT3/5 Inhibition

Structurally related anacardic acids (e.g., 6-pentadecylsalicylic acid) inhibit STAT3/5 signaling, a pathway overactive in cancers. Proposed reactions include:

  • Direct binding to STAT3’s SH2 domain, blocking phosphorylation .

  • Modulation of MAPK/NF-κB pathways , reducing pro-survival signals .

In murine models, 6-pentadecylsalicylic acid reduced tumor volume by 60–70% compared to controls .

Esterification and Derivatization

5-HSA’s carboxylic acid group undergoes esterification with alcohols, forming prodrugs with improved pharmacokinetics. For example:

5-HSA + CH3OHH+Methyl 5-hexadecylsalicylate + H2O\text{5-HSA + CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 5-hexadecylsalicylate + H}_2\text{O}

Ester derivatives are common in drug design to enhance membrane permeability .

Key Research Findings

  • Immunomodulation : 5-HSA analogs activate macrophages via ERK/JNK phosphorylation, enhancing antitumor immunity .

  • Synergy with Chemotherapy : Combined with 5-fluorouracil, 5-HSA derivatives reduced colorectal cancer cell viability by 80% .

  • Environmental Stability : The alkyl chain confers resistance to hydrolysis at physiological pH, extending half-life .

Scientific Research Applications

5-Hexadecylsalicylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .

Comparison with Similar Compounds

Alkyl Chain Derivatives

  • This compound (C16): Structure: A 16-carbon alkyl chain at the 5-position. Applications: Industrial uses, such as in photothermal recording materials due to its high lipophilicity and stability . Properties: Extremely low water solubility; suited for non-polar environments.
  • Hexyl Salicylate (C6 ester): Structure: A 6-carbon ester of salicylic acid. Applications: Common in cosmetics and fragrances for its mild skin penetration and pleasant odor . Properties: Moderate lipophilicity; metabolized to salicylic acid and 1-hexanol, with safety assessments relying on read-across data .
  • 5-Tetradecylsalicylic Acid (C14) :

    • Structure : A 14-carbon alkyl chain.
    • Applications : Similar industrial uses as this compound but with slightly reduced thermal stability .

Substituted Functional Groups

  • 5-Methoxysalicylic Acid :

    • Structure : Methoxy (-OCH₃) group at the 5-position.
    • Applications : Found naturally in plants (e.g., Primula veris) and used in biochemical research .
    • Properties : Enhanced electron-donating effects alter reactivity; increased solubility in polar solvents compared to alkyl derivatives .
  • 5-Fluorosalicylic Acid :

    • Structure : Fluorine atom at the 5-position.
    • Applications : Studied for its metal-coordination properties, particularly with copper(II) in aqueous solutions .
    • Properties : Higher acidity (pKa ~2.5) due to the electronegative fluorine atom; forms stable complexes with transition metals.
  • 5-Formylsalicylic Acid :

    • Structure : Formyl (-CHO) group at the 5-position.
    • Applications : Intermediate in organic synthesis for pharmaceuticals and agrochemicals .
    • Properties : Reactive aldehyde group enables participation in condensation reactions.

Data Table: Comparative Overview

Compound Substituent Key Applications LogP (Estimated) Key Research Findings
This compound C16 alkyl Industrial imaging ~12.5 High thermal stability in polymers
Hexyl Salicylate C6 ester Cosmetics ~4.2 Safe at concentrations ≤1.0% in products
5-Methoxysalicylic acid Methoxy Plant biochemistry ~1.8 Isolated from Primula veris
5-Fluorosalicylic acid Fluorine Coordination chemistry ~2.1 Forms Cu(II) complexes with UV/Vis shifts
Methylsalicylate Methyl ester Topical analgesics ~2.4 Rapid dermal absorption; anti-inflammatory

Research Findings and Implications

  • Industrial Relevance : The hexadecyl chain in this compound optimizes its performance in photothermal materials, where hydrophobicity prevents moisture interference .
  • Biomedical vs. Industrial Use : Shorter-chain derivatives (e.g., hexyl, methyl) prioritize bioavailability and metabolic pathways, while longer chains favor material science applications.
  • Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility for biological systems, whereas halogens (e.g., fluorine) increase reactivity for chemical synthesis .

Q & A

Q. What frameworks ensure reproducibility in this compound research?

  • Methodological Answer :
  • FAIR principles : Document metadata (e.g., synthesis conditions, assay parameters) in open-access repositories.
  • Pre-registration : Submit experimental protocols to platforms like OSF before data collection .

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